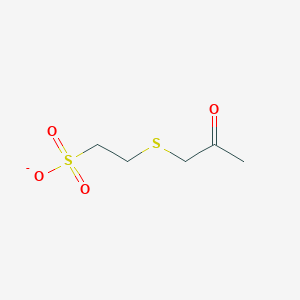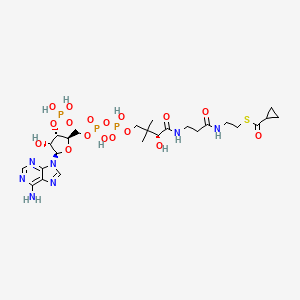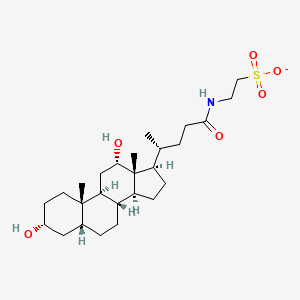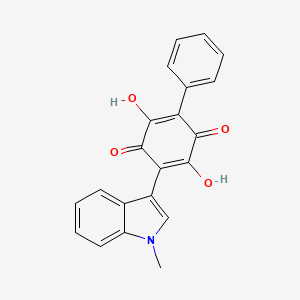
アリモキシド
概要
説明
Alismoxide is a naturally occurring sesquiterpenoid compound isolated from the rhizomes of Alisma orientale, a plant commonly used in traditional medicine. The compound is known for its unique chemical structure and various biological activities, including antibacterial and anti-inflammatory properties .
科学的研究の応用
Alismoxide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Industry: Utilized in the production of natural products and as a component in traditional herbal medicines.
作用機序
アリソキシドは、様々な分子標的と経路を通じて効果を発揮します。
酵素阻害: 尿素サイクルと一酸化窒素の調節に役割を果たすアルギナーゼなどの酵素を阻害します.
抗炎症経路: アリソキシドは、プロ炎症性サイトカインの産生を阻害することで、炎症経路を調節します.
抗菌活性: 細菌の細胞膜を破壊し、細胞の溶解と死をもたらします.
類似化合物:
- アリソルB 23-アセテート
- アリソルC 23-アセテート
- アリスモール
- 10-O-メチル-アリソキシド
- 11-デオキシアリソルC
比較: アリソキシドは、その独特のセスキテルペノイド構造により、異なる生物活性を有している点でユニークです。 アリソルB 23-アセテートやアリソルC 23-アセテートなどの類似化合物と比較して、アリソキシドはより強い抗菌作用と抗炎症作用を示します .
生化学分析
Biochemical Properties
Alismoxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a potent inhibitor of human arginase I, an enzyme involved in the urea cycle and nitric oxide regulation . Alismoxide exhibits competitive inhibition, binding to the active site of arginase I and preventing its activity. Additionally, alismoxide interacts with nuclear factor kappa B (NF-κB), inhibiting its activation and subsequently reducing the expression of inducible nitric oxide synthase (iNOS) .
Cellular Effects
Alismoxide exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to reduce inflammation by inhibiting NF-κB activation and iNOS expression . This leads to decreased production of pro-inflammatory cytokines and nitric oxide. In airway epithelial cells, alismoxide alleviates airway hyperresponsiveness and remodeling, making it a potential therapeutic agent for asthma . Furthermore, alismoxide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors.
Molecular Mechanism
The molecular mechanism of alismoxide involves its interaction with specific biomolecules and enzymes. Alismoxide binds to the active site of human arginase I, inhibiting its activity and reducing the production of urea and ornithine . This inhibition leads to increased levels of nitric oxide, which has various physiological effects, including vasodilation and immune modulation. Additionally, alismoxide inhibits NF-κB activation by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alismoxide have been observed to change over time. Alismoxide is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its stability may decrease at higher temperatures or in the presence of light. Long-term studies have shown that alismoxide maintains its anti-inflammatory and antibacterial properties over extended periods, although its potency may diminish with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of alismoxide vary with different dosages in animal models. At low doses, alismoxide exhibits anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of alismoxide while minimizing potential risks .
Metabolic Pathways
Alismoxide is involved in several metabolic pathways, primarily related to its role as a sesquiterpenoid. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations enhance the solubility and excretion of alismoxide. Additionally, alismoxide influences metabolic flux by modulating the activity of key enzymes involved in the urea cycle and nitric oxide synthesis .
Transport and Distribution
Within cells and tissues, alismoxide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . Alismoxide accumulates in target tissues, such as the liver and kidneys, where it exerts its therapeutic effects. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
Alismoxide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key enzymes and transcription factors . Alismoxide’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular distribution is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Alismoxide can be synthesized through various chemical reactions. One common method involves the extraction of the compound from the rhizomes of Alisma orientale using organic solvents such as acetone. The extract is then subjected to chromatographic techniques to isolate alismoxide .
Industrial Production Methods: Industrial production of alismoxide typically involves large-scale extraction from plant sources. The process includes:
- Harvesting and drying the rhizomes of Alisma orientale.
- Grinding the dried rhizomes into a fine powder.
- Extracting the compound using solvents like acetone or ethanol.
- Purifying the extract through chromatography to obtain pure alismoxide .
化学反応の分析
反応の種類: アリソキシドは、以下を含む様々な化学反応を起こします。
酸化: アリソキシドは酸化されて、アリソルQ 23-アセテートなどの様々な誘導体を形成することができます。
還元: 還元反応はアリソキシドの官能基を修飾することができ、アリスモールなどの化合物を形成します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムは一般的な還元剤です。
主要な生成物:
酸化: アリソルQ 23-アセテート。
還元: アリスモール。
置換: 様々なハロゲン化誘導体
4. 科学研究への応用
アリソキシドは、様々な科学研究に広く応用されています。
化学: 他の複雑な分子の合成のための前駆体として使用されます。
生物学: 様々な代謝経路に関与するアルギナーゼなどの酵素の阻害における役割が研究されています.
類似化合物との比較
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alismol
- 10-O-methyl-alismoxide
- 11-deoxyalisol C
Comparison: Alismoxide is unique due to its specific sesquiterpenoid structure, which imparts distinct biological activities. Compared to similar compounds like alisol B 23-acetate and alisol C 23-acetate, alismoxide exhibits stronger antibacterial and anti-inflammatory properties .
特性
IUPAC Name |
(1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQURBSTAIRNAE-BARDWOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)



![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243843.png)


